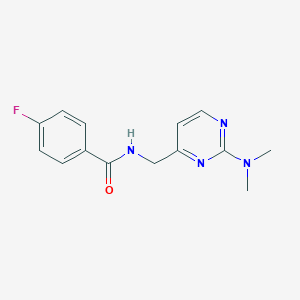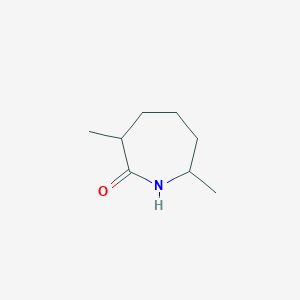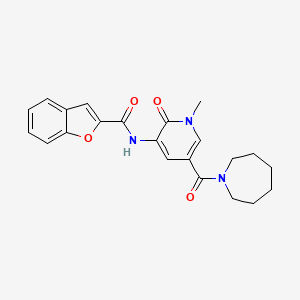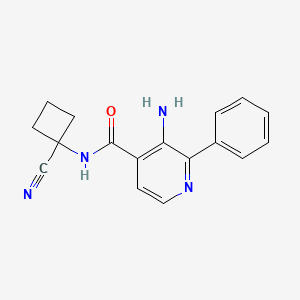
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective adenosine A1 receptor agonist, which means that it binds to and activates A1 receptors in the body. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide binds to and activates the adenosine A1 receptor, which is a G protein-coupled receptor. When activated, the A1 receptor inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the inhibition of calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of neurotransmitter release: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which can have a variety of effects on the body.
2. Reduction of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to reduce inflammation in a variety of different tissues, including the brain, lungs, and liver.
3. Regulation of blood pressure: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to regulate blood pressure by reducing the activity of the sympathetic nervous system.
実験室実験の利点と制限
One of the main advantages of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its selectivity for the adenosine A1 receptor. This allows researchers to selectively activate this receptor without affecting other receptors in the body. However, one limitation of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide. Some possible areas of study include:
1. The role of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the regulation of sleep: Adenosine is known to play a role in the regulation of sleep, and 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide may be a useful tool for studying this process.
2. The use of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the treatment of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, and further research may explore its potential as a therapeutic agent for inflammatory diseases.
3. The development of more potent and selective adenosine A1 receptor agonists: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is a useful tool for studying the A1 receptor, but more potent and selective agonists may be developed in the future to further refine this research.
合成法
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 3-aminopyridine-4-carboxylic acid with 1-cyanocyclobutane. This reaction produces 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide as a white crystalline solid, which can be purified and used in further experiments.
科学的研究の応用
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been used in a wide range of scientific research applications. One of the most common uses is in the study of adenosine receptors and their role in the body. Adenosine receptors are involved in many different physiological processes, including sleep, inflammation, and pain perception. By selectively activating the A1 receptor with 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, researchers can better understand the role of this receptor in these processes.
特性
IUPAC Name |
3-amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-17(8-4-9-17)21-16(22)13-7-10-20-15(14(13)19)12-5-2-1-3-6-12/h1-3,5-7,10H,4,8-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYEXDLMCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
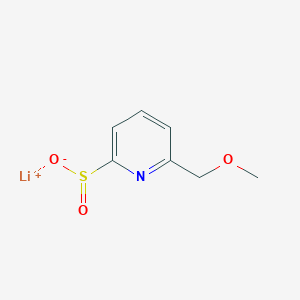
![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)


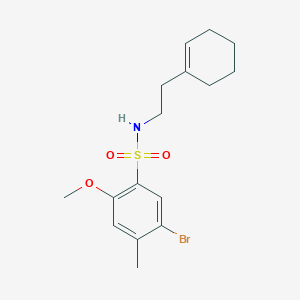
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)
